molecular formula C8H15NO2 B094494 Ethyl 2-methylpyrrolidine-2-carboxylate CAS No. 16277-07-9

Ethyl 2-methylpyrrolidine-2-carboxylate

Cat. No. B094494
CAS RN: 16277-07-9
M. Wt: 157.21 g/mol
InChI Key: GFZALZKFOASWKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as pyrrole esters, has been reported in the literature. For instance, an enzymatic approach using Novozym 435 for transesterification to synthesize pyrrole esters was reported . Another method involved synthesizing pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methylpyrrolidine-2-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 2-methylpyrrolidine indicates a methyl group (-CH3) attached to the second carbon in the ring. The 2-carboxylate refers to a carboxyl group (-COOH) attached to the same second carbon, but in this case, it’s an ester since the hydrogen in the carboxyl group is replaced by an ethyl group (-CH2CH3) .

Scientific Research Applications

Synthesis of 2-Methylpyridines

Ethyl 2-methylpyrrolidine-2-carboxylate: can be utilized in the synthesis of 2-methylpyridines, which are valuable chemical products used in various industries. A study demonstrated the use of a continuous flow method for the α-methylation of substituted pyridines to produce 2-methylpyridines . This method offers advantages over conventional batch processes, such as shorter reaction times, increased safety, and reduced waste.

Medicinal Chemistry

The pyrrolidine ring found in Ethyl 2-methylpyrrolidine-2-carboxylate is a common feature in medicinal chemistry. Pyrrole-containing analogs are known for their diverse biological activities, including antipsychotic, anticancer, antibacterial, and antifungal properties . The ethyl ester group in the compound could be used to modify the lipophilicity of potential drug candidates, affecting their pharmacokinetic properties.

Green Chemistry

In the context of green chemistry, Ethyl 2-methylpyrrolidine-2-carboxylate can be part of a more environmentally friendly approach to chemical synthesis. Its use in flow chemistry setups can help minimize the environmental impact by reducing solvent use and simplifying purification processes .

Heterocyclic Building Blocks

As a heterocyclic building block, Ethyl 2-methylpyrrolidine-2-carboxylate can be used to construct more complex molecules. It can serve as a starting material for the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .

Catalysis Research

The compound can also be explored in catalysis research. For example, it could be used in the development of new catalysts for the alkylation of pyridines, which is a significant reaction in the production of chemicals for industrial applications .

Safety and Hazards

While specific safety data for Ethyl 2-methylpyrrolidine-2-carboxylate is not available, it’s important to handle all chemical substances with care. For instance, a related compound, Ethyl 6-methylpyridine-2-carboxylate, is classified as a highly flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and drowsiness or dizziness .

properties

IUPAC Name

ethyl 2-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-7(10)8(2)5-4-6-9-8/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZALZKFOASWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylpyrrolidine-2-carboxylate

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